Physicochemical Comparison: 4,6-Dinitro vs. 5-Chloro-2(3H)-benzoxazolone (Chlorzoxazone) for Drug-Likeness Parameters
The 4,6-dinitro substitution significantly alters key drug-likeness parameters relative to the clinically used 5-chloro analog chlorzoxazone. Specifically, the target compound exhibits a higher topological polar surface area (130 Ų vs. 41.8 Ų for chlorzoxazone), a larger number of hydrogen bond acceptors (6 vs. 2), and a lower calculated logP (0.8 vs. 1.9) [1]. These differences are particularly important when designing NOS inhibitors, where polar surface area and hydrogen-bonding capacity influence the ability to interact with the polar active site of nitric oxide synthase enzymes [2].
| Evidence Dimension | Drug-likeness physicochemical parameters (XLogP3, TPSA, HBA, HBD, RotBond) |
|---|---|
| Target Compound Data | MW=225.12; XLogP3=0.8; TPSA=130 Ų; HBA=6; HBD=1; RotBond=0 |
| Comparator Or Baseline | Chlorzoxazone (5-Chloro-2(3H)-benzoxazolone): MW=169.57; XLogP3=1.9; TPSA=41.8 Ų; HBA=2; HBD=1; RotBond=0 [PubChem] |
| Quantified Difference | ΔXLogP3 = -1.1; ΔTPSA = +88.2 Ų; ΔHBA = +4; ΔMW = +55.55 |
| Conditions | Computed physicochemical properties from PubChem (XLogP3, Cactvs descriptors) |
Why This Matters
For procurement targeting NOS inhibition or CNS-excluded applications, the higher TPSA and lower logP of the 4,6-dinitro compound make it less likely to cross the blood-brain barrier, potentially reducing CNS side effects relative to chlorzoxazone.
- [1] PubChem Compound Summaries: 4,6-Dinitro-2(3H)-benzoxazolone (CID 3095227) and Chlorzoxazone (CID 2733). Computed Properties. View Source
- [2] Grant SK, et al. Inhibition of nitric oxide synthase by benzoxazolones. Bioorganic & Medicinal Chemistry Letters. 1997;7(22):2887-2892. View Source
